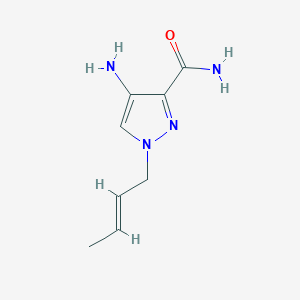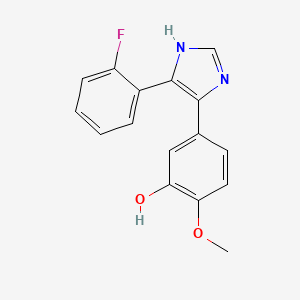
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is a synthetic organic compound. Its structure includes a cyclopropyl group, a piperidine ring, and an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one typically involves multi-step organic reactions. A possible synthetic route could involve:
Formation of the cyclopropyl group: Starting from a suitable precursor, the cyclopropyl group can be introduced using reagents like diazomethane.
Piperidine ring formation: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.
Coupling reactions: The final step would involve coupling the cyclopropyl and piperidine moieties using reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one could have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethane: Similar structure but fully reduced to an alkane.
Uniqueness
1-(1-Methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
1-(1-methylcyclopropyl)-2-(6-methylpiperidin-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO/c1-9-4-3-5-10(13-9)8-11(14)12(2)6-7-12/h9-10,13H,3-8H2,1-2H3 |
InChI-Schlüssel |
YBZYTZFPYDCKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1)CC(=O)C2(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


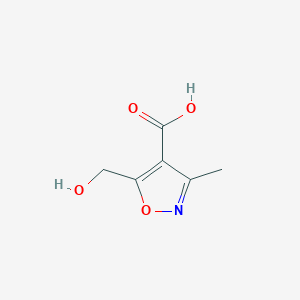
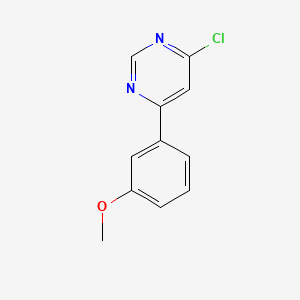

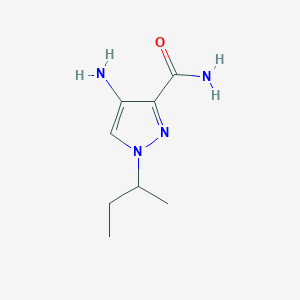

![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
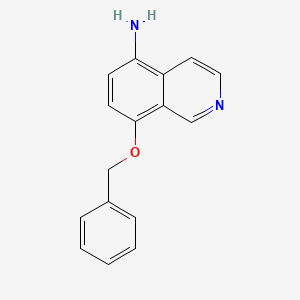
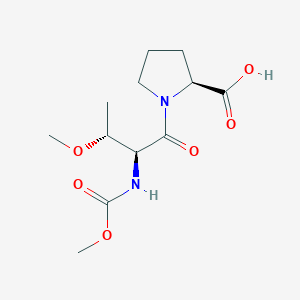
![5-Cyclopropyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13063420.png)
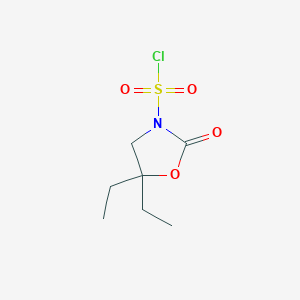
![[1-(Pyridin-2-yl)ethenyl]boronic acid](/img/structure/B13063432.png)

